molecular formula C9H11BrO B6210879 1-(4-bromo-2-methylphenyl)ethan-1-ol CAS No. 1438382-86-5

1-(4-bromo-2-methylphenyl)ethan-1-ol

Cat. No.: B6210879
CAS No.: 1438382-86-5
M. Wt: 215.1
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Description

1-(4-Bromo-2-methylphenyl)ethan-1-ol is a chiral aromatic alcohol of interest in synthetic and medicinal chemistry. This compound serves as a versatile synthetic intermediate and building block for the preparation of more complex molecules . The specific (R)-enantiomer is available (CAS# 1704971-28-7), which is particularly valuable for researching stereoselective syntheses . Compounds with similar bromo- and methyl-substituted aromatic structures are frequently utilized in cross-coupling reactions and as precursors in the development of pharmacologically active molecules . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

1438382-86-5

Molecular Formula

C9H11BrO

Molecular Weight

215.1

Purity

95

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

Sodium borohydride (NaBH₄) in ethanol or methanol serves as the primary reducing agent due to its mild reactivity and compatibility with aryl ketones. A typical procedure involves dissolving the ketone (1.0 equiv) in anhydrous ethanol under nitrogen, followed by gradual addition of NaBH₄ (1.2 equiv) at 0–5°C. The reaction proceeds to completion within 2–4 hours at room temperature, yielding the secondary alcohol with minimal over-reduction byproducts.

For substrates requiring enhanced stereocontrol, catalytic transfer hydrogenation with (R)- or (S)-BINAP-ruthenium complexes achieves enantiomeric excess (ee) >95%. This method is particularly valuable for synthesizing enantiopure intermediates for chiral pharmaceuticals.

Purification and Yield Optimization

Post-reduction, the crude product is purified via flash column chromatography using silica gel and a gradient eluent system (e.g., 10–30% ethyl acetate in petroleum ether). Recrystallization in ethanol/water (3:1 v/v) further enhances purity to >99%, as verified by ¹H NMR. Industrial-scale processes employ continuous crystallization units to maintain consistent particle size and polymorphic form.

Table 1: Comparative Analysis of Ketone Reduction Methods

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
NaBH₄Ethanol2538699
Ru-BINAPToluene60127898
LiAlH₄THF0→2529297

Grignard Reagent-Mediated Alkylation

Grignard reactions offer a versatile route to 1-(4-bromo-2-methylphenyl)ethan-1-ol by introducing alkyl groups to appropriately functionalized aryl precursors. This method is advantageous for constructing the ethanolic backbone with high atom economy.

Reaction Mechanism and Substrate Design

The synthesis begins with 4-bromo-2-methylbenzaldehyde, which undergoes nucleophilic addition with methylmagnesium bromide (MeMgBr) in anhydrous diethyl ether. The Grignard reagent attacks the carbonyl carbon, forming a magnesium alkoxide intermediate that is subsequently hydrolyzed to the secondary alcohol.

Key Reaction Parameters :

  • Stoichiometry : 1.1 equiv of MeMgBr to aldehyde ensures complete conversion.

  • Solvent : Anhydrous diethyl ether or THF prevents side reactions with protic impurities.

  • Temperature : Slow addition at −78°C minimizes ketone formation via over-alkylation.

Industrial Adaptations

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. A representative setup involves pumping the aldehyde and Grignard reagent through a packed-bed reactor at 10 mL/min, achieving 94% conversion in under 5 minutes. Quenching with saturated ammonium chloride and liquid-liquid extraction isolates the product with >98% purity.

Continuous Flow Synthesis for Industrial Applications

Continuous flow chemistry has emerged as a superior method for synthesizing this compound at scale, offering precise control over reaction parameters and reduced waste generation.

Reactor Design and Process Optimization

A two-step continuous process integrates ketone reduction and inline purification:

  • Reduction Module : A microreactor charged with NaBH₄ and ethanol reduces the ketone at 50°C under 10 bar pressure.

  • Separation Module : A membrane separator removes boron byproducts, while the alcohol-rich stream is crystallized in a plug-flow crystallizer.

This system achieves a space-time yield of 1.2 kg/L·h, significantly outperforming batch reactors.

Economic and Environmental Impact

Continuous flow synthesis reduces solvent consumption by 40% and energy usage by 30% compared to batch methods. Life-cycle assessments indicate a 55% reduction in carbon footprint, aligning with green chemistry principles.

Comparative Evaluation of Methods

Table 2: Method Comparison for this compound Synthesis

MethodScaleYield (%)Purity (%)Cost (USD/kg)
Ketone ReductionLab/Industrial86–9297–99120–150
Grignard AlkylationLab78–8495–98200–220
Continuous FlowIndustrial90–9499+90–110

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(4-bromo-2-methylphenyl)ethanone.

    Reduction: The compound can be reduced to form 1-(4-bromo-2-methylphenyl)ethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: 1-(4-Bromo-2-methylphenyl)ethanone.

    Reduction: 1-(4-Bromo-2-methylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism by which 1-(4-bromo-2-methylphenyl)ethan-1-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The electronic and steric profiles of substituents significantly influence reactivity and physical properties. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Melting Point/State Key Reactivity Notes
1-(4-Bromo-2-methylphenyl)ethan-1-ol 4-Br, 2-CH₃ 215.09 Oil/Liquid* Steric hindrance slows nucleophilic reactions
1-(4-Bromophenyl)ethan-1-ol 4-Br 201.05 Crystalline solid Higher solubility in polar solvents
1-(4-Methoxyphenyl)ethan-1-ol 4-OCH₃ 166.22 Liquid Electron-donating group enhances oxidation
1-(3-Nitrophenyl)ethan-1-ol 3-NO₂ 181.17 Solid Strong electron withdrawal aids reductions
1-(4-Bromo-2-fluorophenyl)ethan-1-ol 4-Br, 2-F 219.05 Liquid Fluorine enhances stability via C-F bonding

*Predicted based on analogs like 1-(4-bromo-2-(methylthio)phenyl)ethan-1-ol .

  • Bromine vs. Methoxy Groups : Bromine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates compared to methoxy-substituted analogs .
  • Methyl vs. Fluorine Substituents : The 2-methyl group in the target compound imposes greater steric hindrance than 2-fluorine in 1-(4-bromo-2-fluorophenyl)ethan-1-ol, affecting coupling reactions .

Research Findings and Trends

  • Biocatalytic Potential: While 3′- and 4′-hydroxyacetophenones are efficiently reduced by alcohol dehydrogenases , the target compound’s methyl and bromine substituents may hinder enzyme-substrate interactions, necessitating tailored catalysts.
  • Crystallography and Refinement: SHELX programs are critical for resolving structures of chiral analogs, though the target compound’s non-crystalline nature limits such applications.

Q & A

Q. Optimization Strategies :

  • Catalyst Loading : Higher AlCl₃ concentrations (1.5–2.0 eq.) improve electrophilic substitution efficiency .
  • Temperature Control : Reflux in ethanol (78°C) balances reaction rate and side-product formation .
  • Purification : Recrystallization from ethanol or column chromatography enhances purity .

Basic: How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

Answer:
Key spectral features include:

  • ¹H NMR :
    • Aromatic protons: δ 7.2–7.8 ppm (multiplet, integration for 3H from bromophenyl and methyl groups) .
    • Hydroxyl proton: δ 1.5–2.0 ppm (broad singlet, exchangeable with D₂O).
    • Methyl groups: δ 2.3 ppm (singlet, CH₃ on phenyl) and δ 1.2 ppm (triplet, CH₂CH₃ from ethanol reduction) .
  • IR :
    • O-H stretch: ~3300 cm⁻¹ (broad, alcohol) .
    • C-Br stretch: ~550–600 cm⁻¹ .

Advanced: What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts, reaction outcomes)?

Answer:

  • Crystallographic Validation : Use X-ray diffraction (SHELX programs) to resolve structural ambiguities. For example, discrepancies in predicted vs. observed dihedral angles can be clarified via SHELXL refinement .
  • Cross-Validation with Analogues : Compare experimental NMR data of structurally similar compounds (e.g., (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-ol) to identify systematic errors in computational models .

Advanced: How can stereochemical outcomes be controlled in reactions involving this compound?

Answer:

  • Chiral Catalysts : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during ketone reduction to favor specific stereoisomers .
  • Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture .

Basic: What key functional groups influence the reactivity of this compound?

Answer:

  • Bromophenyl Group : Directs electrophilic substitution (e.g., nitration) to the para position due to its electron-withdrawing effect .
  • Secondary Alcohol : Undergoes oxidation (e.g., with CrO₃) to ketones or participates in nucleophilic substitution (e.g., Tosylation followed by displacement) .

Advanced: What methodologies study the interaction of this compound with biological targets (e.g., enzymes)?

Answer:

  • In Vitro Binding Assays : Radiolabeled or fluorescently tagged derivatives can quantify binding affinity to receptors .
  • Molecular Docking : Software like AutoDock Vina predicts binding modes using crystallographic data from homologous proteins (e.g., cytochrome P450 enzymes) .

Basic: How does crystallographic data elucidate the molecular conformation of this compound?

Answer:

  • SHELX Refinement : SHELXL refines X-ray data to determine bond lengths (e.g., C-Br ≈ 1.9 Å) and angles (e.g., C-O-H ≈ 109°), confirming spatial arrangement .
  • Twinned Data Analysis : SHELXE resolves overlapping reflections in twinned crystals, common in brominated aromatics .

Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?

Answer:

  • Exothermic Reactions : Use flow reactors to control temperature during Friedel-Crafts steps .
  • Solvent Recovery : Distillation systems recycle ethanol, reducing costs .
  • Catalyst Recycling : Immobilize AlCl₃ on silica to minimize waste .

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